N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3OS/c21-14-7-5-8-15(22)18(14)19(26)25(12-13-6-3-4-11-23-13)20-24-16-9-1-2-10-17(16)27-20/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCFHUOEIMONOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=C(C=CC=C4F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with Difluorobenzamide: The benzothiazole intermediate is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the difluorobenzamide derivative.
Introduction of Pyridinylmethyl Group: The final step involves the reaction of the difluorobenzamide derivative with pyridine-2-carboxaldehyde in the presence of a reducing agent like sodium borohydride to introduce the pyridinylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzamide derivatives
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
Pharmacological Properties
The compound exhibits promising pharmacological activities, primarily due to the presence of the benzothiazole and pyridine moieties, which are known to enhance biological activity.
1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. Compounds similar to N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide have shown effectiveness against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) pathogens. The mechanism involves inhibiting essential bacterial enzymes and disrupting cell wall synthesis, making these compounds potential candidates for antibiotic development .
1.2 Anticancer Activity
Research indicates that benzothiazole derivatives can act as anticancer agents by inducing apoptosis in cancer cells. The compound's structure allows it to interact with DNA and inhibit tumor growth. Specific studies have demonstrated that similar compounds can effectively target cancer cells while sparing normal cells, thus reducing side effects associated with traditional chemotherapy .
1.3 Modulation of Ion Channels
The compound has been identified as a negative allosteric modulator of specific ion channels, particularly the Zinc-Activated Channel (ZAC). This modulation may provide insights into its role in neurological conditions and could serve as a basis for developing new therapeutic strategies for disorders involving ion channel dysregulation .
Case Studies
Several case studies have demonstrated the efficacy of compounds related to this compound.
3.1 Tuberculosis Treatment
A study published in a peer-reviewed journal reported on a series of benzothiazole derivatives that exhibited potent anti-tubercular activity. The compound's ability to inhibit mycolic acid biosynthesis was highlighted as a crucial mechanism for its effectiveness against MDR-TB strains .
3.2 Cancer Cell Line Studies
In vitro studies using various cancer cell lines showed that similar benzothiazole derivatives could significantly reduce cell viability and induce apoptosis through caspase activation pathways. These findings suggest potential therapeutic applications in oncology .
3.3 Neurological Applications
Research exploring the modulation of ion channels indicated that compounds like this compound could serve as lead compounds for developing treatments for neurological disorders characterized by dysfunctional ion channel activity .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and various kinases involved in cell signaling pathways.
Pathways Involved: It inhibits the COX pathway, leading to reduced production of pro-inflammatory mediators. Additionally, it may interfere with cell proliferation and induce apoptosis in cancer cells by modulating signaling pathways like MAPK and PI3K/Akt.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Compared to the 2,4-difluorobenzamide derivative in , the 2,6-difluoro substitution in the target compound may alter electronic distribution and hydrogen-bonding capacity, affecting solubility or binding affinity .
Functional and Application-Based Comparison
Key Observations :
- The target compound ’s pyridin-2-ylmethyl group could enhance solubility in polar solvents compared to the aqueous-incompatible 3-BTHPB .
- Unlike the corrosion inhibitor ABTB , which relies on amine groups for adsorption, the target compound’s fluorinated aryl system may prioritize hydrophobic interactions, suggesting divergent applications .
Key Observations :
- The target compound’s synthesis likely parallels methods in , but the pyridin-2-ylmethyl substitution may require additional steps for N-alkylation .
- ¹H NMR and FT-IR (e.g., amine peaks at 3399 cm⁻¹ in ABTB ) are critical for confirming substituents in analogs, suggesting similar characterization for the target compound.
Biological Activity
N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound belonging to the benzothiazole class, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Molecular Formula : C13H10F2N4S
Molecular Weight : 294.31 g/mol
IUPAC Name : this compound
The compound features a benzothiazole ring, a difluorobenzamide moiety, and a pyridinylmethyl group. These structural components contribute significantly to its biological properties.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition affects the arachidonic acid pathway, leading to reduced inflammation and pain. The compound has been shown to interact with COX enzymes in a manner that inhibits their activity, which is crucial for its anti-inflammatory effects .
Biological Activities
-
Anti-inflammatory Activity :
- The compound exhibits significant anti-inflammatory properties by inhibiting COX enzymes, particularly COX-2. This effect is beneficial in treating inflammatory conditions and pain management.
- A study highlighted its potential as an analgesic and anti-inflammatory agent, demonstrating effective COX-2 inhibition .
-
Antimicrobial Activity :
- Similar benzothiazole derivatives have shown antimicrobial properties against various bacterial strains. For instance, studies indicate that compounds related to this structure exhibit activity against both Gram-positive and Gram-negative bacteria.
- The following table summarizes the antimicrobial activity against selected strains:
Bacterial Strain Activity (IC50) Staphylococcus aureus < 20 µM Escherichia coli < 25 µM Pseudomonas aeruginosa Moderate activity - Anticancer Potential :
Pharmacokinetics
Preliminary pharmacokinetic studies indicate that compounds in this class exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are essential for their potential therapeutic applications in medicine .
Case Studies and Research Findings
Numerous studies have contributed to understanding the biological activity of this compound:
- Analgesic and Anti-inflammatory Studies :
- Antimicrobial Screening :
- Cancer Cell Line Studies :
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves a multi-step route:
Benzothiazole Ring Formation : Initial preparation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives under acidic conditions .
Functional Group Introduction : Nitration or fluorination steps (e.g., using HNO₃/H₂SO₄ for nitro groups or Selectfluor® for fluorination) to introduce substituents .
Pyridinylmethyl Attachment : Nucleophilic substitution or coupling reactions (e.g., using pyridinylmethyl halides) under mild conditions to avoid decomposition of sensitive groups .
Benzamide Linkage : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in aprotic solvents like DMF or DCM .
- Optimization : Parameters include temperature control (20–60°C), solvent selection (e.g., THF for solubility), and catalyst use (e.g., Pd for cross-coupling). Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D molecular geometry and confirms intramolecular interactions (e.g., hydrogen bonds stabilizing the amide group) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., fluorine-induced splitting in ¹H NMR at δ 7.2–8.1 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 390.4) and fragmentation patterns .
- FT-IR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. How is purity assessed during synthesis, and what thresholds are acceptable for research use?
- Methodological Answer :
- HPLC/GC : Retention time consistency and peak area analysis (>98% purity for biological assays) .
- Melting Point Analysis : Sharp melting ranges (e.g., 190–198°C) indicate purity; deviations >2°C suggest impurities .
- TLC : Rf values (e.g., 0.65–0.83 in ethyl acetate/hexane) monitored during synthesis .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-31G*) to calculate frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvation .
- Validation : Compare computed vibrational spectra (IR) and NMR chemical shifts with experimental data .
Q. How can researchers evaluate the biological activity of this compound, particularly its enzyme inhibition potential?
- Methodological Answer :
- In Vitro Assays : Use fluorogenic substrates in kinetic assays (e.g., measuring IC₅₀ against PFOR enzyme) .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) for targets like kinases .
- Cellular Models : Dose-response curves in cancer cell lines (e.g., IC₅₀ via MTT assays) .
Q. How can variability in synthetic yields (e.g., 78–90%) be addressed to improve reproducibility?
- Methodological Answer :
- Reaction Monitoring : Use in situ techniques (e.g., ReactIR) to track intermediate formation and optimize reaction times .
- Byproduct Analysis : LC-MS to identify side products (e.g., dehalogenation or over-alkylation) and adjust stoichiometry .
- Scale-Up Protocols : Transition from batch to flow chemistry for better heat/mass transfer .
Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with substituent changes (e.g., replacing nitro with amino groups) and compare bioactivity .
- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .
- Crystallographic Data : Map ligand-protein interactions (e.g., π-π stacking with benzothiazole) to guide design .
Data Contradiction Analysis
Q. How should discrepancies between computational predictions and experimental results (e.g., binding affinity) be resolved?
- Methodological Answer :
- Basis Set Validation : Test larger basis sets (e.g., def2-TZVP) to improve accuracy of DFT-calculated energies .
- Conformational Sampling : Perform molecular dynamics (MD) simulations to account for flexible regions missed in static models .
- Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4, 25°C) to rule out variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
